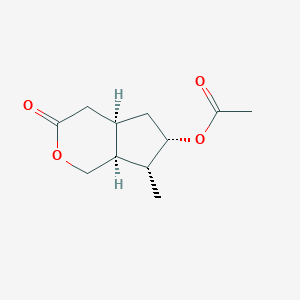

Isoboonein acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isoboonein acetate has a wide range of scientific research applications, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoboonein acetate can be synthesized through the acetylation of Isoboonein using acetic anhydride . The reaction typically involves the use of a suitable solvent such as chloroform, dichloromethane, or ethyl acetate . The reaction conditions may vary, but generally, the process is carried out at room temperature with a catalyst to facilitate the acetylation.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification through crystallization or other separation techniques . The extraction process may utilize solvents like chloroform or dichloromethane to isolate the compound from plant materials.

Analyse Des Réactions Chimiques

Types of Reactions: Isoboonein acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Mécanisme D'action

The mechanism of action of Isoboonein acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties . The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and immune response are of particular interest.

Comparaison Avec Des Composés Similaires

Isoboonein: A closely related iridoid compound with similar biological activities.

3-Deoxo-1β-methoxyjioglutolide: Another iridoid with comparable properties.

Rehmaglutin D: A compound with structural similarities and potential biological activities.

Uniqueness: Isoboonein acetate stands out due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Activité Biologique

Isoboonein acetate, a compound derived from the natural product isoborneol, has garnered interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological properties.

This compound is structurally related to borneol and isoborneol, which are known for their diverse biological activities. The molecular formula is C12H20O2, and it features a bicyclic structure that contributes to its pharmacological effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds related to borneol demonstrate effective inhibition against various bacterial strains. For instance, L-borneol has been reported to inhibit microbial adhesion due to its chiral center, which enhances its interaction with bacterial membranes .

2. Anti-inflammatory Effects

Research indicates that isoborneol derivatives can inhibit nitric oxide production in inflammatory models. A study found that certain terpenoids, including those derived from borneol, significantly reduced inflammation markers in lipopolysaccharide (LPS)-induced macrophages . This suggests that this compound may possess similar anti-inflammatory properties.

3. Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. A study focused on terpenoid compounds demonstrated that several constituents exhibited cytotoxicity against tumor cells, highlighting the potential of this compound in cancer therapy .

Case Study 1: In Vitro Analysis

A recent study used an integrated approach combining in vitro assays with high-resolution mass spectrometry (HRMS) to evaluate the biological activity of traditional Chinese medicine (TCM) extracts containing isoborneol derivatives. The study identified 64 absorbed bioactive components, including this compound, which showed promising results in reducing inflammation and modulating immune responses .

Case Study 2: In Vivo Evaluation

In vivo studies have been conducted using animal models to assess the therapeutic potential of compounds related to this compound. Male Sprague-Dawley rats treated with TCM extracts demonstrated significant reductions in inflammatory markers after administration of formulations containing isoborneol .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibits nitric oxide production | |

| Cytotoxicity | Reduces viability in cancer cells |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines and enzymes.

- Interference with Cell Proliferation : Potentially affecting cell cycle regulation in cancer cells.

- Antimicrobial Mechanisms : Disruption of bacterial cell membranes leading to cell lysis.

Propriétés

IUPAC Name |

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHSEZGXPVNLN-QQRDMOCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.